molecular formula C10H8F3NO4 B2923674 Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate CAS No. 1360944-09-7

Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate

Cat. No.: B2923674
CAS No.: 1360944-09-7
M. Wt: 263.172
InChI Key: ZPEVKRYZDQEQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both trifluoromethyl and dicarboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate typically involves the esterification of 3-(trifluoromethyl)pyridine-2,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(trifluoromethyl)pyridine-2,5-dicarboxylic acid, while reduction may produce the corresponding diol .

Mechanism of Action

The mechanism of action of Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate is unique due to the presence of both trifluoromethyl and dicarboxylate groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

dimethyl 3-(trifluoromethyl)pyridine-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-17-8(15)5-3-6(10(11,12)13)7(14-4-5)9(16)18-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEVKRYZDQEQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.